Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)-

Description

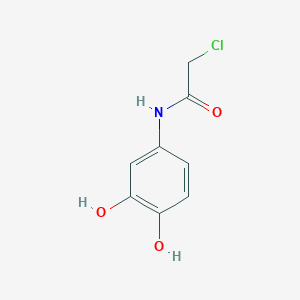

Chemical Name: 2-Chloro-N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide Molecular Formula: C₁₀H₁₂ClNO₃ Molecular Weight: 229.66 g/mol CAS Number: 17639-51-9 Structure: Features a 2-chloroacetamide moiety linked via an ethyl group to a 3,4-dihydroxyphenyl ring. The hydroxyl groups on the aromatic ring confer high polarity and hydrogen-bonding capability .

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

2-chloro-N-(3,4-dihydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8ClNO3/c9-4-8(13)10-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4H2,(H,10,13) |

InChI Key |

PIOHVOSEHNVCCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 3,4-Dihydroxyaniline with Chloroacetyl Chloride

Overview:

The most straightforward synthetic route to acetamide, 2-chloro-N-(3,4-dihydroxyphenyl)- involves the nucleophilic acyl substitution reaction between 3,4-dihydroxyaniline (3,4-dihydroxyphenylamine) and chloroacetyl chloride.

Reaction Scheme:

3,4-dihydroxyaniline + chloroacetyl chloride → 2-chloro-N-(3,4-dihydroxyphenyl)acetamide

- Solvent: Anhydrous tetrahydrofuran or dichloromethane is commonly used as the reaction medium.

- Base: A mild inorganic base such as potassium carbonate or sodium acetate is added to neutralize the hydrochloric acid formed and to promote the reaction.

- Temperature: The reaction is typically carried out at 0°C to room temperature to control the rate and minimize side reactions.

- Addition: Chloroacetyl chloride is added dropwise to the stirred solution of 3,4-dihydroxyaniline and base under cooling.

- Reaction Time: Stirring for 2 to 4 hours at room temperature ensures complete conversion.

- Work-up: The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from appropriate solvents such as ethanol or water.

- The molar ratio of reagents is critical; a 1:1 ratio favors selective formation of the N-acylated product without O-acylation of the phenolic hydroxyl groups.

- Strict control of temperature and reaction time prevents formation of diacylated or O-acylated byproducts.

- The presence of phenolic hydroxyl groups may require protection in some cases, but direct acylation under controlled conditions often yields the desired product selectively.

- Infrared spectroscopy confirms the amide bond formation with characteristic NH stretching vibrations around 3110 cm⁻¹ and C=O stretching near 1650 cm⁻¹.

- Proton nuclear magnetic resonance (¹H NMR) spectra show aromatic protons consistent with the 3,4-dihydroxy substitution pattern and the methylene protons adjacent to the chloroacetamide group.

- Melting point and yield data typically indicate a moderately high yield (around 70-80%) of white crystalline product.

Alternative Synthetic Routes via Protected Intermediates

Protection of Hydroxyl Groups:

In some protocols, the 3,4-dihydroxy groups are first protected as methoxy or benzyl ethers to prevent side reactions during acylation.

- Step 1: Protection of 3,4-dihydroxyaniline by methylation or benzylation to form 3,4-dimethoxyaniline or dibenzyloxyaniline.

- Step 2: Acylation of the protected aniline with chloroacetyl chloride under similar conditions as above.

- Step 3: Deprotection of the hydroxyl groups by demethylation (e.g., with boron tribromide) or hydrogenolysis (for benzyl groups) to yield the target compound.

This multistep approach is advantageous when high purity and selectivity are required, especially for sensitive downstream applications.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Dichloromethane | Anhydrous conditions preferred |

| Base | Potassium carbonate or sodium acetate | Neutralizes HCl, prevents side reactions |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Molar ratio (amine:acid chloride) | 1:1 | Prevents over-acylation |

| Reaction time | 2–4 hours | Ensures complete conversion |

| Work-up | Filtration, solvent evaporation, recrystallization | Purification to isolate pure product |

| Yield | 70–80% | Dependent on reaction control |

Analytical Characterization of the Product

- Infrared Spectroscopy (IR): Shows strong NH stretching (~3110 cm⁻¹), amide carbonyl stretching (~1650 cm⁻¹), aromatic C=C stretching (1450–1600 cm⁻¹), and phenolic OH stretching (~3370 cm⁻¹).

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms aromatic protons and methylene protons adjacent to the chloroacetamide group. The presence of hydroxyl protons may be observed as broad signals.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C8H7ClNO3.

- Melting Point: Typically in the range of 140–150°C, indicating purity and crystallinity.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,4-Dihydroxyaniline + Chloroacetyl chloride | THF or DCM, K2CO3, 0°C to RT, 2-4 h | Simple, direct, cost-effective | Possible side reactions if uncontrolled | 70-80 |

| 2 | Protected 3,4-dihydroxyaniline + Chloroacetyl chloride | Protection (methylation/benzylation), acylation, deprotection | High purity, selective | Multi-step, longer synthesis time | 60-75 |

Research Notes and Considerations

- The presence of two hydroxyl groups in the 3,4-positions on the phenyl ring increases the possibility of side reactions such as O-acylation or polymerization; thus, reaction conditions must be carefully optimized.

- Using a slight excess of base and slow addition of chloroacetyl chloride improves selectivity toward N-acylation.

- The compound’s biological activities are sensitive to purity; hence, purification by recrystallization or chromatographic methods is recommended.

- Alternative solvents such as acetic acid/sodium acetate buffers have been used for related compounds but are less common for this specific derivative.

Chemical Reactions Analysis

Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

The acetamide functional group is prevalent in many pharmaceuticals due to its ability to interact with biological targets effectively. The specific compound 2-chloro-N-(3,4-dihydroxyphenyl)acetamide has been investigated for its antibacterial properties.

Antibacterial Activity

Research indicates that derivatives of acetamide exhibit notable antibacterial activities against various pathogens. For instance, studies have shown that compounds similar to 2-chloro-N-(3,4-dihydroxyphenyl)acetamide can inhibit the growth of Klebsiella pneumoniae, a common cause of nosocomial infections. The presence of the chloro atom in these compounds may enhance their antibacterial efficacy by improving their interaction with bacterial enzymes or membranes .

Case Study:

- Compound Tested: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- Pathogen: Klebsiella pneumoniae

- Findings: The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) indicating potential for development as a therapeutic agent .

Agricultural Applications

Acetamides are also recognized for their use as herbicides in agriculture. The structural characteristics of acetamides allow them to act on specific biochemical pathways in plants.

Herbicidal Activity

Research has demonstrated that acetamide derivatives can effectively control weed populations, providing an alternative to traditional herbicides that may have broader ecological impacts.

Data Table: Herbicidal Efficacy of Acetamide Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| 2-chloro-N-(3,4-dihydroxyphenyl)acetamide | Common ragweed | 85 | |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Dandelion | 78 |

Material Sciences

In addition to biological applications, acetamides are explored for their utility in material sciences, particularly in the synthesis of polymers and other materials.

Polymer Synthesis

Acetamides can serve as intermediates in the production of various polymers with tailored properties for specific applications such as coatings and adhesives.

Case Study:

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-(3,4-dihydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues . Additionally, its dihydroxyphenyl group allows it to participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues

2-Chloro-N-(3,4-dimethylphenyl)acetamide

- Formula: C₁₀H₁₂ClNO

- Key Features : Substitution of hydroxyl groups with methyl groups on the phenyl ring.

- Properties :

2-Chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

- Formula: C₁₃H₁₈ClNO₃

- CAS : 14301-31-6

- Key Features : Methoxy groups replace hydroxyls on the phenyl ring.

- Used in pharmaceutical intermediates (e.g., DKM 2-93, a UBA5 inhibitor) .

N-(3,4-Dichlorophenyl)acetamide

- Formula: C₈H₇Cl₂NO

- CAS : 2150-93-8

- Key Features : Dichloro substitution on the phenyl ring.

- Properties :

Functional Group Impact

Biological Activity

Acetamide, 2-chloro-N-(3,4-dihydroxyphenyl), is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity based on various studies, including synthesis methods, antimicrobial efficacy, and structure-activity relationships (SAR).

Synthesis of Acetamide, 2-chloro-N-(3,4-dihydroxyphenyl)

The synthesis of this compound typically involves the chloroacetylation of aminophenols in the presence of solvents such as acetic acid and acetonitrile. The resulting compounds are characterized using techniques like infrared (IR) spectroscopy and mass spectrometry to confirm their structures .

Antimicrobial Activity

Antibacterial Efficacy:

Research indicates that Acetamide, 2-chloro-N-(3,4-dihydroxyphenyl) exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported inhibition zones ranging from 8 to 14 mm against Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Escherichia coli and Pseudomonas aeruginosa (6-12 mm) . Notably, it did not demonstrate any antifungal activity against Candida albicans or Pityrosporum anomala.

Table 1: Antimicrobial Activity of Acetamide Compounds

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) | Antifungal Activity |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8-14 | 6-12 | None |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Similar results | Similar results | None |

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides like Acetamide, 2-chloro-N-(3,4-dihydroxyphenyl) is significantly influenced by the position of substituents on the phenyl ring. Studies suggest that halogenated phenyl rings enhance lipophilicity, facilitating better penetration through cell membranes. Compounds with para-substituents have shown higher efficacy against Gram-positive bacteria compared to their ortho or meta counterparts .

Anticancer Potential

Emerging research has explored the anticancer properties of similar acetamides. For instance, derivatives with specific substitutions have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that certain chloroacetamides exhibited significant inhibition of growth in human breast carcinoma (MCF-7) cells and other cancer types .

Table 2: Cytotoxicity of Related Acetamide Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-hydroxyphenyl)-acetamide | MCF-7 | 10.28 |

| N-(3-hydroxyphenyl)-acetamide | A549 (lung cancer) | 12.57 |

Case Studies

- Antimicrobial Testing : A systematic screening of synthesized compounds showed that those with hydroxyl substitutions had enhanced antibacterial properties compared to those without. The study employed standard agar diffusion methods to assess inhibition zones and confirmed the results through multiple replicates .

- Cytotoxicity Assessments : In another study, various acetamides were tested for their anticancer activity using MTT assays across different cancer cell lines. Results indicated that compounds with specific functional groups exhibited superior cytotoxicity compared to established chemotherapeutic agents like doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-N-(3,4-dihydroxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via amide coupling using chloroacetyl chloride and 3,4-dihydroxyaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, microwave-assisted synthesis or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can improve efficiency .

- Key Considerations : Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride) and solvent choice (e.g., dichloromethane or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted dihydroxyaniline .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?

- Techniques :

- NMR : H and C NMR to confirm the presence of the aromatic dihydroxyphenyl group (δ ~6.5–7.0 ppm) and the chloroacetamide side chain (δ ~3.8–4.2 ppm for CHCl) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 230.03) .

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm to assess purity (>95%) .

Q. What are the primary biological or pharmacological activities associated with structurally similar chloroacetamide derivatives?

- Findings : Analogues like alachlor and metolachlor exhibit herbicidal activity by inhibiting fatty acid elongation. Others, such as 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide, show potential in antifungal or anticancer studies due to hydrogen-bonding interactions with biological targets .

- Table : Biological activities of related compounds

| Compound | Activity | Mechanism | Reference |

|---|---|---|---|

| Alachlor | Herbicidal | Fatty acid synthesis inhibition | |

| 2-Chloro-N-(3,4-dimethoxyphenyl) | Antifungal | Disruption of cell membranes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.